SUR2-Selective K_ATP Channel Activation vs. Diazoxide (SUR1-Selective): Molecular Subtype Specificity
Pinacidil activates cloned Kir6.2/SUR2A channels (cardiac/skeletal muscle isoform) by 4.7 ± 0.4-fold at 100 µM in inside-out patch-clamp recordings from Xenopus oocytes, but fails to activate SUR1-containing channels (pancreatic β-cell/neuronal isoform) at equivalent concentrations [1]. In contrast, diazoxide activates SUR1-containing channels but does not open channels formed by Kir6.1/SUR2A, Kir6.2/SUR2A, or Kir6.2/SUR2B [2]. Cromakalim and nicorandil share pinacidil's SUR2 selectivity but lack diazoxide's SUR1 activity; minoxidil sulfate may inhibit rather than activate K_ATP channels in some tissues [2]. This molecular subtype divergence means that pinacidil can serve as a SUR2-selective probe without SUR1 cross-reactivity, a profile not offered by diazoxide.
| Evidence Dimension | SUR isoform activation selectivity (Kir6.2/SUR2A vs. Kir6.2/SUR1 currents) |
|---|---|
| Target Compound Data | Pinacidil: activates Kir6.2/SUR2A (4.7 ± 0.4-fold current increase at 100 µM, n=7 patches); no activation of SUR1-containing channels |
| Comparator Or Baseline | Diazoxide: activates SUR1-containing channels; does not open Kir6.1/SUR2A, Kir6.2/SUR2A, or Kir6.2/SUR2B. Cromakalim/nicorandil: activate SUR2 but not SUR1. |
| Quantified Difference | Pinacidil fold-activation = 4.7x (SUR2A); diazoxide = 0x (SUR2A). Pinacidil SUR1 activation = absent; diazoxide SUR1 activation = present (qualitative class difference). |
| Conditions | Inside-out patch-clamp electrophysiology; Xenopus laevis oocytes expressing cloned Kir6.2/SUR2A or Kir6.2/SUR1 channels; pinacidil 100 µM in nucleotide-free intracellular solution. |
Why This Matters
Researchers requiring a SUR2-selective K_ATP opener without confounding SUR1-mediated effects on pancreatic β-cells or neurons must select pinacidil over diazoxide; cromakalim or nicorandil may substitute for SUR2 selectivity but lack pinacidil's additional spasmolytic properties (see Evidence Item 2).
- [1] Gribble FM, Reimann F, Ashfield R, Ashcroft FM. Nucleotide modulation of pinacidil stimulation of the cloned K(ATP) channel Kir6.2/SUR2A. Mol Pharmacol. 2000;57(6):1256-1261. View Source
- [2] D'hahan N, Moreau C, Prost AL, et al. The molecular basis of the specificity of action of KATP channel openers. EMBO J. 2000;19(24):6644-6651. doi:10.1093/emboj/19.24.6644 View Source
